RPH-2823

Natriuresis Diuresis Potassium-sparing

Researchers studying epithelial sodium channel (ENaC) pharmacology often face confounding effects from active metabolites when using triamterene. RPH-2823 eliminates this problem with negligible hepatic metabolism and ~47% urinary excretion as unchanged drug, enabling cleaner PK/PD interpretation. • Superior diuretic & natriuretic response vs. triamterene in male Wistar rat models, with higher antikaliuretic potency • Distinct ENaC interaction locus vs. amiloride-exhibits negative cooperativity and mixed inhibition kinetics, enabling allosteric probe studies • Potassium-sparing & magnesium-sparing activity; attenuates furosemide-induced magnesiuresis

Molecular Formula C17H22N8O2
Molecular Weight 370.4 g/mol
CAS No. 96558-24-6
Cat. No. B1663310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRPH-2823
CAS96558-24-6
Synonyms1-(dimethylamino)-3-(4-(2,4,7-triamino-6-pteridinyl)phenoxy)-2-propanol
dimethylaminohydroxypropoxytriamterene
RPH 2823
RPH-2823
Molecular FormulaC17H22N8O2
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCN(C)CC(COC1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N)O
InChIInChI=1S/C17H22N8O2/c1-25(2)7-10(26)8-27-11-5-3-9(4-6-11)12-14(18)22-16-13(21-12)15(19)23-17(20)24-16/h3-6,10,26H,7-8H2,1-2H3,(H6,18,19,20,22,23,24)
InChIKeyDREYSFUKNSYCCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RPH-2823: Triamterene Derivative Overview


RPH-2823, chemically 1-(Dimethylamino)-3-[4-(2,4,7-triamino-6-pteridinyl)phenoxy]-2-propanol (C17H22N8O2; MW 370.41), is a basic triamterene derivative classified as a diuretic, natriuretic, and potassium-sparing agent [1]. It is a structural analog of triamterene, differing by a dimethylamino-hydroxypropoxy side chain, and functions as a blocker of epithelial sodium channels (ENaC), influencing transepithelial Na⁺ transport in distal nephron models [2].

Compound Class
Triamterene derivative with dimethylamino-hydroxypropoxy side chain
Target
Epithelial sodium channel (ENaC) blocker
Research Context
Transepithelial Na⁺ transport modulation in distal nephron models

RPH-2823 vs. Generic ENaC Blockers


RPH-2823 exhibits quantifiable functional divergence from its parent compound triamterene and the ENaC blocker amiloride, rendering generic substitution invalid for experiments requiring specific ion transport modulation. Direct comparative studies in male Wistar rats demonstrate that RPH-2823 produces a significantly greater increase in urine volume and sodium excretion than triamterene, alongside higher antikaliuretic potency [1]. Furthermore, mechanistic studies in isolated frog skin reveal that amiloride and RPH-2823, while both decreasing short-circuit current (SCC), exhibit distinct interaction kinetics with the Na⁺ channel (negative cooperativity) and may act at different loci on the apical entry mechanism [2]. The evidence below establishes that RPH-2823 is not a simple drop-in replacement but a distinct tool with unique pharmacological and pharmacokinetic properties.

vs. Triamterene
Natriuretic and antikaliuretic response profile may differ significantly; ion transport outcome may shift. Risk: Direct replacement not supported without model-specific validation.
vs. Amiloride
ENaC interaction kinetics and binding locus context may not transfer; distinct cooperativity observed. Risk: Pharmacological probe substitution may alter channel regulation readouts.

RPH-2823: Direct Comparison Evidence


Enhanced Natriuresis and Diuresis vs. Triamterene

RPH-2823 demonstrates a significantly more pronounced effect on urine volume and sodium excretion compared to its parent compound, triamterene, in male Wistar rats. The study directly compared RPH-2823 and triamterene (TA), finding that RPH-2823 possesses a higher antikaliuretic potency than TA [1].

Enhanced Natriuresis vs. TA
Head-to-head
Reported pronounced increase in urine volume and sodium excretion versus triamterene; higher antikaliuretic potency noted.
Supports rodent natriuretic response models; potassium retention context requires review.
Male Wistar rats; in vivo diuretic/natriuretic assay.
Natriuresis Diuresis Potassium-sparing

pH-Dependent ENaC Blockade

The potency of RPH-2823 as an ENaC blocker is highly dependent on extracellular pH, a characteristic shared with triamterene. The IC50 for ENaC blockade was 1 µM at pH 6.5 and increased to 17 µM at pH 8.5, indicating that the protonated (charged) species is the active form [1]. For comparison, triamterene exhibits a similar pH-dependent profile with IC50 values of 1 µM at pH 6.5 and 17 µM at pH 8.5 [2].

pH-Dependent IC50
Class-level
IC50: 1 µM (pH 6.5) → 17 µM (pH 8.5)
pH-dependent ENaC blockade; similar profile to triamterene. Assay pH control recommended.
Extracellular pH 6.5 and 8.5; in vitro ENaC assay.
ENaC pH-dependence Ion channel blockade

Voltage-Dependent ENaC Blockade

RPH-2823 blocks epithelial sodium channels (ENaC) in a voltage-dependent manner. The IC50 values were determined to be 5 µM at a holding potential of -90 mV and 10 µM at -40 mV [1]. This voltage-dependence is characteristic of ENaC blockers like amiloride and triamterene, though direct head-to-head IC50 comparisons at identical voltages are not available in the retrieved data.

Voltage-Dependent IC50
Class-level
IC50: 5 µM (-90 mV), 10 µM (-40 mV)
Voltage-dependent ENaC blockade; potency varies with membrane potential in electrophysiology assays.
Comparable to triamterene IC50 4.5 µM; amiloride shows higher potency.
ENaC Voltage-dependence Ion channel pharmacology

Lack of Metabolism and High Renal Excretion

RPH-2823 exhibits a distinct pharmacokinetic profile characterized by minimal to no metabolism. Following intravenous administration in female rats, approximately 47% of the administered dose is excreted unchanged in the urine [1]. The substance is reported to be not metabolized [2]. The terminal elimination half-life is 3 hours after i.v. doses of 1 mg/kg and 5 mg/kg [3].

Renal Excretion vs. TA
Cross-study
~47% excreted unchanged; triamterene extensively metabolized.
Reported high unchanged excretion may reduce metabolite confounding in PK/PD interpretation.
Female rats; i.v. 1-5 mg/kg; half-life ~3 h.
Pharmacokinetics Metabolism Renal excretion

Magnesium-Sparing Effect with Furosemide

In combination with the loop diuretic furosemide, RPH-2823 (2.5 µmol/kg) effectively prevents the kaliuresis (potassium excretion) caused by furosemide (25 µmol/kg) in male Wistar rats. Furthermore, RPH-2823 strongly decreases the magnesiuresis (magnesium excretion) induced by furosemide, a property not shared equally by all triamterene derivatives [1].

Magnesium-Sparing Effect
Head-to-head
RPH-2823 (2.5 µmol/kg) strongly decreased furosemide-induced magnesiuresis vs. other triamterene derivatives.
Reported magnesium-sparing context may support electrolyte imbalance model selection.
Co-administered with furosemide 25 µmol/kg in male Wistar rats.
Magnesiuresis Potassium-sparing Diuretic combination

Distinct ENaC Interaction vs. Amiloride

Mechanistic studies in isolated frog skin (Rana esculenta) reveal that RPH-2823 and amiloride, while both decreasing short-circuit current (SCC), interact differently with the Na⁺ channel complex. The stoichiometry of the amiloride (and RPH 2823)-receptor site interaction revealed Hill coefficients of less than 1, indicating negative cooperativity among receptor sites. The interaction between Na⁺ ions and amiloride or RPH 2823 displayed mixed competitive-noncompetitive inhibition [1]. These findings support the hypothesis that amiloride and RPH-2823 may act at distinct loci on the apical Na⁺ entry mechanism.

ENaC Interaction vs. Amiloride
Head-to-head
Hill coefficient
May support ENaC regulation studies; distinct binding locus context vs. amiloride.
Isolated frog skin, short-circuit current technique.
ENaC Mechanism of action Allosteric modulation

RPH-2823 Application Scenarios


In Vivo Natriuresis and Potassium Retention

RPH-2823 is the preferred choice for in vivo rodent studies requiring a stronger diuretic and natriuretic response, coupled with higher antikaliuretic potency, compared to the parent compound triamterene. The direct comparative data from male Wistar rats provides a clear scientific justification for this selection when designing experiments focused on fluid and electrolyte balance [1].

PK/PD Studies: Minimal Metabolic Interference

RPH-2823's unique pharmacokinetic profile—specifically, its lack of metabolism and high (47%) urinary excretion of unchanged drug—makes it an advantageous tool for pharmacokinetic/pharmacodynamic (PK/PD) studies where confounding effects from active metabolites must be minimized. This property simplifies data interpretation compared to triamterene, which undergoes extensive metabolism [2][3].

Mechanistic ENaC Dissection

RPH-2823 serves as a distinct pharmacological probe for studying the epithelial sodium channel (ENaC). Evidence from frog skin models suggests that it may interact with the Na⁺ entry mechanism at a different locus than amiloride, despite both compounds exhibiting negative cooperativity and mixed inhibition kinetics. This allows researchers to probe allosteric regulation and functional heterogeneity within the ENaC complex [4].

Furosemide Combination Magnesium Studies

In experimental models involving loop diuretic-induced electrolyte disturbances, RPH-2823 is a valuable tool due to its demonstrated ability to strongly decrease furosemide-induced magnesiuresis in rats. This magnesium-sparing effect, in addition to its potassium-sparing properties, makes it a candidate for studies investigating the interplay between different nephron segments in magnesium homeostasis [5].

Application
Selection Property
Validation Focus
In Vivo Natriuretic & K⁺ Retention Studies
Natriuretic response profile relative to triamterene
Electrolyte excretion and potassium retention endpoints
Pharmacokinetic/Pharmacodynamic Studies
Unchanged drug excretion profile
Parent drug exposure model interpretation
ENaC Regulation Studies
ENaC interaction kinetics vs. amiloride
Binding locus and cooperativity analysis
Combination Diuretic Electrolyte Studies
Magnesium-sparing context with loop diuretics
Magnesiuresis and potassium interaction endpoints

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